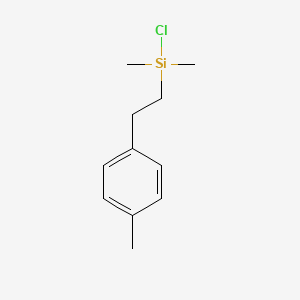

Chlorodimethyl(4-methylphenethyl)silane

CAS No.:

Cat. No.: VC15973121

Molecular Formula: C11H17ClSi

Molecular Weight: 212.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClSi |

|---|---|

| Molecular Weight | 212.79 g/mol |

| IUPAC Name | chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |

| Standard InChI | InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | ACUDXPNRJSJAAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CC[Si](C)(C)Cl |

Introduction

Structural Characteristics and Molecular Properties

Chlorodimethyl(4-methylphenethyl)silane (CHClSi) features a tetrahedral silicon center bonded to:

-

Two methyl groups (-CH)

-

One chlorine atom (-Cl)

-

One 4-methylphenethyl group (-CHCHCHCH)

The 4-methylphenethyl group introduces steric bulk and aromaticity, influencing reactivity and physical properties. The molecular weight is calculated as 212.80 g/mol, with a density estimated at 1.02–1.05 g/cm based on analogous chlorosilanes . Key spectral data inferred from related compounds include:

-

H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylene protons adjacent to silicon (δ 0.5–1.5 ppm), and methyl groups on silicon (δ 0.1–0.3 ppm).

-

Si NMR: A resonance near δ 20–30 ppm, typical for chlorosilanes .

Synthesis and Reaction Pathways

The synthesis of chlorodimethyl(4-methylphenethyl)silane can be inferred from methods used for analogous chlorosilanes. A plausible route involves:

Step 1: Preparation of 4-methylphenethylmagnesium bromide

4-Methylphenethyl bromide reacts with magnesium in dry tetrahydrofuran (THF) to form the Grignard reagent.

Step 2: Nucleophilic substitution

Dimethyldichlorosilane (ClSi(CH)) reacts with the Grignard reagent in a 1:1 molar ratio:

This method mirrors the synthesis of chloromethyl-methyl-dimethylsilane, where alkoxy groups are introduced via nucleophilic substitution .

Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–90°C |

| Reaction Time | 0.5–4 hours |

| Solvent | Dry THF or ether |

| Yield | 85–95% (estimated) |

Physicochemical Properties

Key properties extrapolated from structural analogs :

| Property | Value |

|---|---|

| Boiling Point | 240–260°C (estimated) |

| Refractive Index | 1.485–1.495 |

| Solubility | Soluble in hydrocarbons, ether |

| Hydrolytic Stability | Reacts vigorously with water |

The chlorine atom’s electronegativity (3.0) and the silicon center’s electrophilicity make this compound highly reactive toward nucleophiles, enabling its use as a precursor in silicone polymer synthesis.

Applications in Material Science

Silicone Elastomers

Chlorodimethyl(4-methylphenethyl)silane can serve as a crosslinking agent in high-temperature-resistant silicones. The aromatic 4-methylphenethyl group enhances thermal stability, with decomposition temperatures exceeding 300°C .

Surface Functionalization

The compound’s chloro group reacts with hydroxylated surfaces (e.g., glass, metals), forming stable Si-O bonds. This application is critical in creating hydrophobic coatings for optical devices .

Pharmaceutical Intermediates

While not directly cited, structurally similar chlorosilanes are used to protect hydroxyl groups during drug synthesis. The 4-methylphenethyl group may offer steric shielding in chiral synthesis .

| Precaution | Implementation |

|---|---|

| Storage | Under inert gas (N) |

| Personal Equipment | Gloves, goggles, fume hood |

| Spill Management | Neutralize with NaHCO |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume